

# Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

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## Compound of Interest

**Compound Name:** *Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate*

**Cat. No.:** B1527624

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The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic N-heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural characteristics make it a versatile core for designing molecules with a wide spectrum of biological activities.<sup>[1]</sup> Derivatives of this scaffold have shown significant therapeutic potential, acting as anti-inflammatory, anticancer, antiviral, antimicrobial, and anti-Alzheimer agents.<sup>[2]</sup> A notable application is in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.<sup>[3][4]</sup> Pyrazolo[1,5-a]pyrimidines can function as ATP-competitive or allosteric inhibitors for a range of kinases, including EGFR, B-Raf, and PI3K $\delta$ .<sup>[3][5]</sup>

This guide provides a comprehensive technical overview of a specific and valuable derivative: **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate**. We will delve into its synthesis, core chemical and physical properties, reactivity, and its role as a pivotal intermediate in the synthesis of complex, biologically active compounds. This document is intended to serve as a foundational resource for researchers engaged in heterocyclic chemistry and drug discovery.

## Molecular Structure and Physicochemical Properties

**Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** is characterized by the fusion of a pyrazole ring and a pyrimidine ring, with an ethyl ester functional group at the 6-position. This substitution is critical as it provides a reactive handle for further molecular elaboration.

Property	Data	Source(s)
IUPAC Name	ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate	
CAS Number	1022920-59-7	[6]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	[6]
Molecular Weight	191.19 g/mol	[6]
Physical Form	Solid	
Storage	Sealed in dry, room temperature conditions	
SMILES	CCOC(=O)C1=CN2N=CC=C2 N=C1	[6]
InChI Key	BMYWIFFHYYKNFM- UHFFFAOYSA-N	

## Synthesis Strategies: Building the Core Scaffold

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic partner.[7] This approach allows for considerable diversity in the final product, as substituents can be incorporated into either of the starting materials.

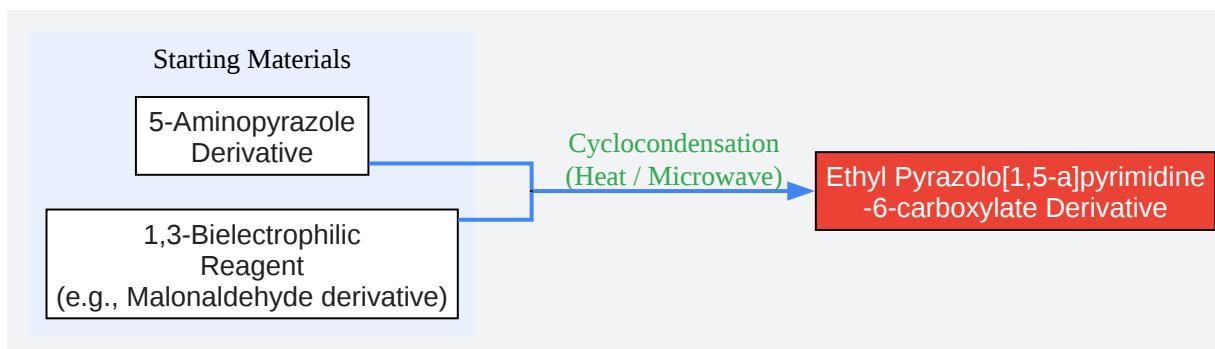
## General Synthetic Protocol: Cyclocondensation

A prevalent method involves the reaction of a 5-aminopyrazole with a  $\beta$ -dicarbonyl compound or its equivalent. For instance, the synthesis of a related 6-bromo derivative utilizes the reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with a malonaldehyde derivative under microwave irradiation, a technique known to accelerate reaction rates and improve yields.[4][8]

Step-by-Step Methodology:

- **Reactant Preparation:** A solution of the appropriate 5-aminopyrazole derivative is prepared in a suitable solvent, often a mixture of ethanol and acetic acid.

- **Addition of Electrophile:** A 1,3-bielectrophilic reagent, such as a substituted malonaldehyde, is added to the solution.
- **Cyclization:** The reaction mixture is heated, typically at reflux or under microwave irradiation (e.g., at 90-100°C), under an inert atmosphere (e.g., Argon).[8][9] The reaction progress is monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction is cooled to room temperature. The resulting solid product is often recovered by filtration. The filtrate may be concentrated under reduced pressure to yield additional product. The crude solid is then purified, typically by recrystallization from a solvent like ethanol, to afford the pure pyrazolo[1,5-a]pyrimidine derivative.[9]



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Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine core.

## Spectroscopic Characterization

Accurate characterization of **ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** is essential for confirming its structure and purity. The following data are representative of what researchers can expect from standard spectroscopic analyses.

Technique	Expected Observations
<sup>1</sup> H NMR	Characteristic signals include a singlet for the H <sub>2</sub> proton, a singlet for the H <sub>6</sub> proton, and distinct signals for the ethyl group (a quartet for -CH <sub>2</sub> - and a triplet for -CH <sub>3</sub> ). The exact chemical shifts ( $\delta$ ) will vary based on the solvent and any other substituents on the ring system. For example, in a related 5,7-dimethyl derivative, the H <sub>2</sub> proton appears around $\delta$ 8.50 ppm and the H <sub>6</sub> proton at $\delta$ 7.08 ppm.[10]
<sup>13</sup> C NMR	Key resonances are expected for the carbonyl carbon of the ester (around $\delta$ 162 ppm), and the various carbons of the fused heterocyclic rings. For the aforementioned 5,7-dimethyl derivative, the C <sub>2</sub> , C <sub>5</sub> , C <sub>6</sub> , and C <sub>7</sub> carbons appear at $\delta$ 146.43, 162.29, 110.64, and 146.59 ppm, respectively.[10]
IR (KBr)	The spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1717-1730 cm <sup>-1</sup> . Other significant peaks will correspond to C-H stretching (aliphatic and aromatic) and C=N/C=C stretching vibrations of the heterocyclic core.[8]
Mass Spec. (MS)	In mass spectrometry, the molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight (191.19) is expected. Fragmentation patterns may involve the loss of the ethoxy group (-OC <sub>2</sub> H <sub>5</sub> ) or the entire ester group.[11]

Note: The exact spectral values can be found in databases like ChemicalBook for the specific compound.[12]

## Chemical Reactivity and Derivatization

The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a variety of chemical transformations, making it an excellent starting point for generating compound libraries for drug discovery. The reactivity is centered around both the heterocyclic core and the ethyl carboxylate substituent.

## Reactions at the Heterocyclic Core

The pyrazolo[1,5-a]pyrimidine ring can undergo electrophilic substitution reactions such as halogenation and nitration.[\[13\]](#) However, for more controlled and diverse functionalization, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions typically require a pre-functionalized (e.g., halogenated) scaffold.

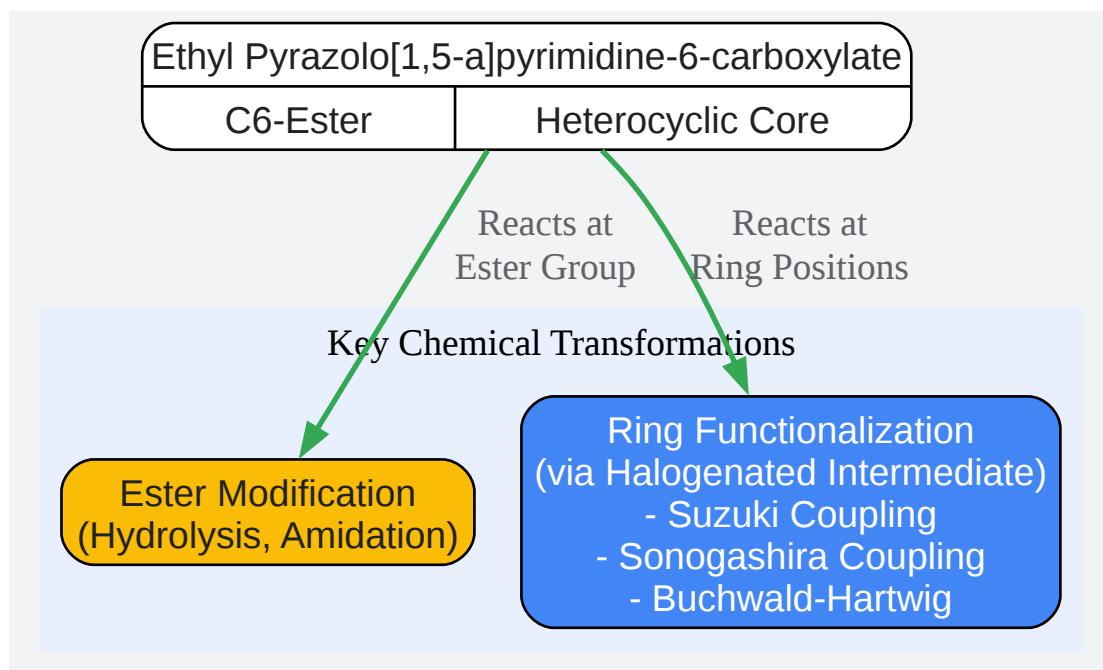
A key intermediate for this purpose is ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, which can be synthesized via a [3+3] cyclocondensation.[\[9\]](#) This dibrominated compound allows for site-selective functionalization:

- Sonogashira Coupling: The more reactive C6-bromo position can be selectively coupled with terminal alkynes.[\[9\]](#)
- Suzuki-Miyaura Coupling: Aryl or heteroaryl groups can be introduced at either the C2 or C6 position.
- Buchwald-Hartwig Amination: Nitrogen-based nucleophiles can be coupled to introduce amino groups.[\[9\]](#)

## Modification of the Ethyl Carboxylate Group

The ester at the C6-position is a versatile functional group.

- Hydrolysis: It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce a wide range of substituents.
- Amidation: Direct conversion to amides is also a common strategy to explore structure-activity relationships (SAR), as the amide bond can form crucial hydrogen bond interactions with biological targets.[\[4\]](#)



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Caption: Key reactivity sites of the title compound.

## Applications in Medicinal Chemistry and Drug Discovery

**Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** and its derivatives are primarily utilized as key intermediates in the synthesis of biologically active molecules.<sup>[14][15]</sup> The core scaffold is a cornerstone in the design of kinase inhibitors for oncology.<sup>[3]</sup> By modifying the substituents at various positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.

### Key Therapeutic Areas:

- **Oncology:** The scaffold is used to develop inhibitors of kinases implicated in cancer progression, such as EGFR, B-Raf, and PI3K $\delta$ .<sup>[3][5]</sup>
- **Inflammatory Diseases:** Derivatives have shown potential in targeting kinases involved in inflammatory signaling pathways.<sup>[14]</sup>

- Neuroscience: Certain pyrazolo[1,5-a]pyrimidines, like ocinaplon and zaleplon, have been developed as anxiolytic and sedative agents, highlighting the scaffold's versatility.[1]

The value of **ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** lies in its capacity to serve as a foundational building block, enabling the systematic exploration of chemical space around a proven pharmacophore.

## Conclusion

**Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** is a heterocyclic compound of significant interest to the scientific community. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its amenability to diverse functionalization make it an invaluable tool for organic synthesis and medicinal chemistry. As research into targeted therapies continues to expand, the strategic use of versatile scaffolds like this will remain critical to the discovery and development of novel therapeutics.

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Address: 3281 E Guasti Rd  
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